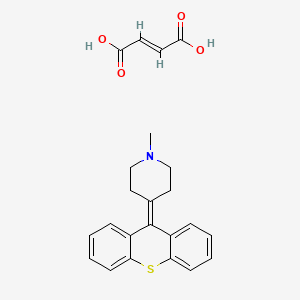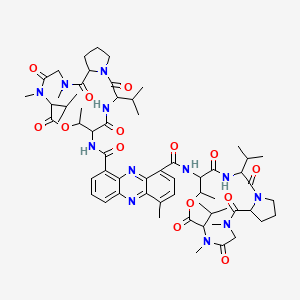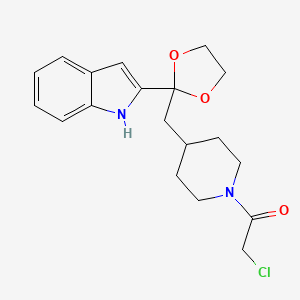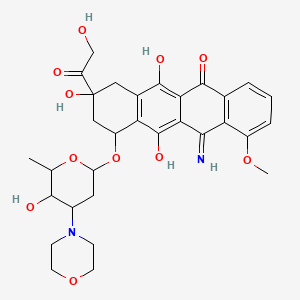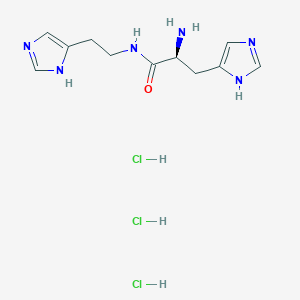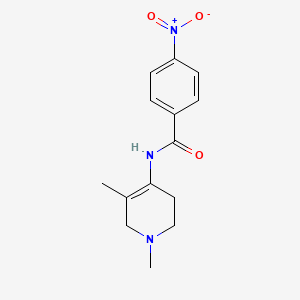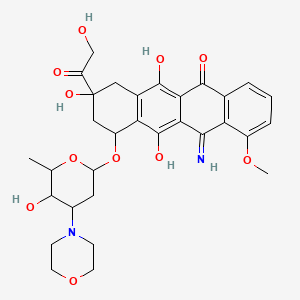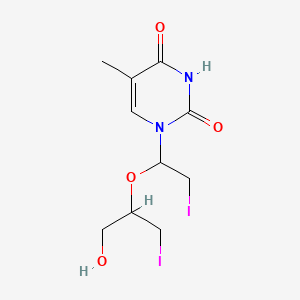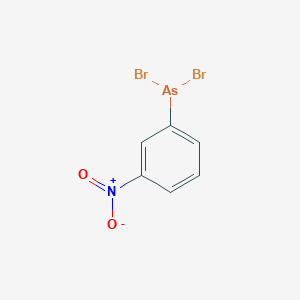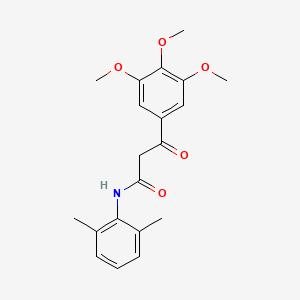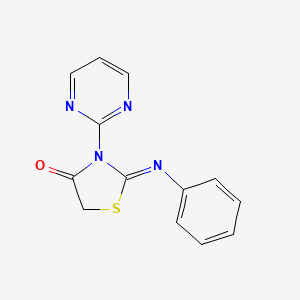
(2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a pyrimidine ring and a phenylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one typically involves the condensation of a pyrimidine derivative with a thiazolidinone precursor. One common method involves the reaction of 2-aminopyrimidine with phenyl isothiocyanate to form the intermediate, which is then cyclized to produce the desired compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound has shown potential as a pharmacophore in medicinal chemistry. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in drug design and development, particularly for targeting specific enzymes and receptors.
Industry
In the material science field, this compound is being investigated for its potential use in the development of organic semiconductors and light-emitting diodes (OLEDs). Its ability to form self-assembled monolayers on surfaces makes it a candidate for various industrial applications.
Mechanism of Action
The mechanism of action of (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). In cancer research, it is believed to induce apoptosis in cancer cells by interacting with specific signaling pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one: shares structural similarities with other thiazolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its fused pyrimidine-thiazolidinone structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
58930-42-0 |
|---|---|
Molecular Formula |
C13H10N4OS |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
2-phenylimino-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H10N4OS/c18-11-9-19-13(16-10-5-2-1-3-6-10)17(11)12-14-7-4-8-15-12/h1-8H,9H2 |
InChI Key |
UEHMMMQKAPTUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


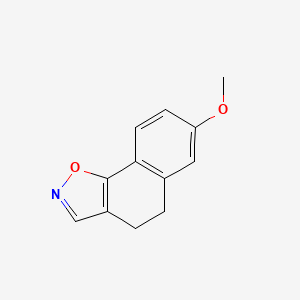
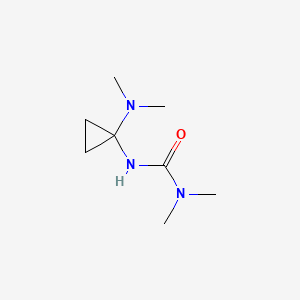
![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
